Ferrozine mono-sodium salt hydrate

Catalog No.
S6880643
CAS No.
63451-29-6
M.F
C20H15N4NaO7S2
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrozine mono-sodium salt hydrate

CAS Number

63451-29-6

Product Name

Ferrozine mono-sodium salt hydrate

IUPAC Name

sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate

Molecular Formula

C20H15N4NaO7S2

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1

InChI Key

MBOKSYFCYXIJRZ-UHFFFAOYSA-M

SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+]

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+]

Ferrozine mono-sodium salt hydrate, also known simply as Ferrozine, is an organometallic compound characterized by its ability to chelate ferrous ions. Its chemical structure is defined by the molecular formula C20H15N4NaO6S2H2O\text{C}_{20}\text{H}_{15}\text{N}_{4}\text{NaO}_{6}\text{S}_{2}\cdot \text{H}_{2}\text{O} and a molecular weight of approximately 510.47 g/mol when hydrated . This compound typically appears as a light yellow to yellow-green powder that is soluble in water . Ferrozine is particularly noted for forming stable complexes with ferrous ions, resulting in a distinctive magenta color that can be quantified spectrophotometrically at an absorption peak of 562 nm, making it an essential reagent in colorimetric assays for iron detection .

The complexation between FerroZine™ and Fe2+ involves the formation of coordinate covalent bonds between the lone pair electrons on nitrogen atoms in FerroZine™ and the vacant d orbitals of Fe2+. The specific nitrogen atoms involved in bonding and the detailed electronic configuration changes are not explicitly described in all resources, but the overall process leads to a shift in the electronic structure of FerroZine™, resulting in the absorption of light at a specific wavelength (around 562 nm) and the formation of the colored complex [].

  • Skin and eye irritant: Direct contact with skin or eyes can cause irritation []. Standard laboratory practices for handling chemicals, including wearing gloves, safety glasses, and working in a fume hood, are recommended.
  • Potential environmental impact: While specific data is limited, disposal of FerroZine™ should follow recommended procedures for potentially hazardous waste, considering its aromatic components and heavy metal complexation ability.

Iron Measurement

  • Iron Quantitation in Biological Samples

    Ferrozine forms a stable purple complex with ferrous iron (Fe2+) in solution. This complexation reaction allows for the sensitive and specific measurement of iron concentration in various biological samples, including blood serum, cell lysates, and tissues . This colorimetric assay is widely used in iron deficiency and overload studies .

  • Intracellular Iron Detection

    Ferrozine's ability to complex with iron makes it suitable for detecting intracellular iron stores. Studies have employed ferrozine to assess iron uptake and distribution in cells treated with iron oxide nanoparticles .

Other Potential Applications

Research suggests ferrozine may have applications beyond iron detection. Some studies have explored its potential use in:

  • Antioxidant Activity Studies: Ferrozine's structure allows it to act as a mild reductant. This property has been investigated for its ability to scavenge free radicals, suggesting its use in antioxidant activity assays, although further research is needed .

Ferrozine acts primarily as a chelating agent, binding to ferrous ions (Fe2+\text{Fe}^{2+}) to form a complex that can be easily detected. The reaction can be summarized as follows:

Fe2++FerrozineFerrozine Fe2+(magenta complex)\text{Fe}^{2+}+\text{Ferrozine}\rightarrow \text{Ferrozine Fe}^{2+}\quad (\text{magenta complex})

This complexation not only stabilizes the ferrous ions but also enhances their detectability in various solutions, including biological samples . The formation of the Ferrozine-iron complex is crucial for applications in biochemical assays and environmental monitoring.

Ferrozine has demonstrated biological activity, particularly as an iron chelator. It has been shown to inhibit lipid peroxidation in rat liver mitochondria, likely due to its ability to react with hydrogen peroxide and form a complex with iron-hydrogen peroxide, thereby preventing the generation of hydroxyl radicals . This property makes Ferrozine valuable in studies related to oxidative stress and reactive oxygen species (ROS) in biological systems.

Additionally, Ferrozine's role as an iron chelator allows it to facilitate the removal of excess iron from physiological fluids, which is critical in conditions associated with iron overload or toxicity .

The synthesis of Ferrozine mono-sodium salt hydrate involves several steps, typically starting from 2-pyridinecarboxaldehyde and various aromatic sulfonic acids. The general synthetic pathway can be outlined as follows:

  • Formation of the Triazine Core: 2-pyridinecarboxaldehyde undergoes condensation reactions to form the triazine structure.
  • Sulfonation: The resulting triazine compound is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.
  • Neutralization: The sulfonated product is neutralized with sodium hydroxide or sodium carbonate to yield the monosodium salt.
  • Hydration: Finally, the product is crystallized from water to obtain the hydrated form of Ferrozine.

This process can yield high-purity Ferrozine suitable for analytical applications .

Ferrozine finds extensive use in various fields, including:

  • Analytical Chemistry: As a colorimetric reagent for determining iron concentrations in biological and environmental samples.
  • Biochemistry: In studies involving oxidative stress and iron metabolism.
  • Environmental Monitoring: For assessing heavy metal concentrations in water samples.
  • Medical Research: As a tool for studying diseases related to iron dysregulation .

Research has indicated that Ferrozine interacts with multiple metal ions beyond just ferrous iron. These interactions can affect its efficacy as a chelator and its application in various assays. Studies have shown that Ferrozine can also bind with other transition metals, which may interfere with its specificity for iron detection if not properly controlled .

Moreover, the interaction of Ferrozine with reactive oxygen species has been documented, highlighting its potential role in mitigating oxidative damage within biological systems .

Ferrozine shares similarities with several other chelating agents and compounds used for iron detection. Below are some notable examples:

Compound NameChemical FormulaUnique Features
1,10-PhenanthrolineC12H8N2\text{C}_{12}\text{H}_{8}\text{N}_{2}Forms stable complexes with ferrous ions; widely used in analytical chemistry.
BathophenanthrolineC18H14N2\text{C}_{18}\text{H}_{14}\text{N}_{2}Has higher sensitivity than 1,10-phenanthroline; used for trace metal analysis.
DeferoxamineCH48N5O8\text{H}_{48}\text{N}_{5}\text{O}_{8}A clinically used iron chelator for treating iron overload; more specific than Ferrozine.
Ethylene Diamine Tetraacetic Acid (EDTA)C10H16N2O8\text{10}\text{H}_{16}\text{N}_{2}\text{O}_{8}A versatile chelator for various metals; less selective compared to Ferrozine for ferrous ions.

Uniqueness of Ferrozine

Ferrozine's distinctiveness lies in its ability to form a highly stable and visually detectable complex specifically with ferrous ions, which allows for precise quantification of iron levels at low concentrations. This feature makes it particularly valuable in both clinical and environmental applications where accurate iron measurement is critical .

Physical Description

Bright yellow powder with a pungent odor; [HACH LANGE MSDS]

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

510.02798546 g/mol

Monoisotopic Mass

510.02798546 g/mol

Heavy Atom Count

34

Related CAS

28048-33-1 (Parent)

General Manufacturing Information

Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-11-23

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